![molecular formula C9H9BrN2O3 B13781800 [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a brominated pyridine ring and an ester functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4), respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
科学研究应用
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
作用机制
The mechanism of action of [(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, its brominated pyridine ring can interact with biological targets, such as proteins or nucleic acids, leading to therapeutic effects .
相似化合物的比较
[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester can be compared with other brominated pyridine derivatives:
5-Bromopyridine-2-carboxylic acid: Similar structure but lacks the ester group, making it less versatile in certain synthetic applications.
5-Bromopyridine-2-thiol: Contains a thiol group instead of an ester, which can lead to different reactivity and applications.
5-Bromopyridine-2-acetonitrile: Features a nitrile group, which can be used in different synthetic pathways compared to the ester.
Conclusion
This compound is a valuable compound in various scientific fields due to its unique structure and reactivity. Its versatility in chemical reactions and applications in research and industry make it an important intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C9H9BrN2O3 |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
methyl 2-[(5-bromopyridine-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H9BrN2O3/c1-15-8(13)5-12-9(14)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,12,14) |
InChI 键 |
JBYSGPBPFKIBLX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C1=NC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


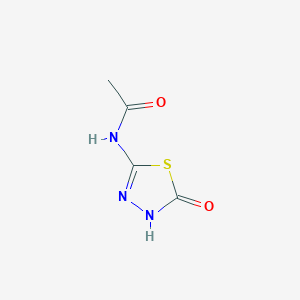
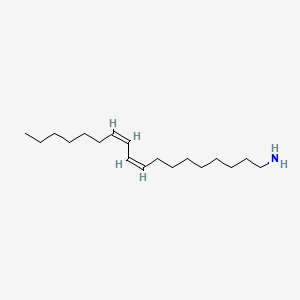
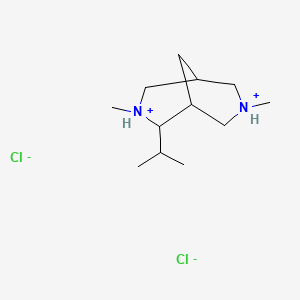
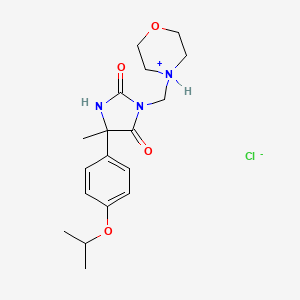
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
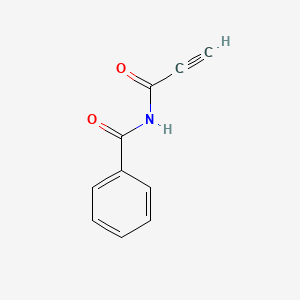
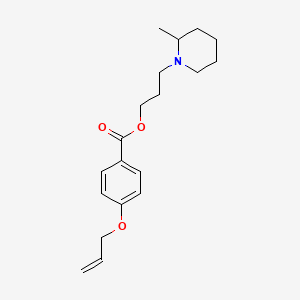
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
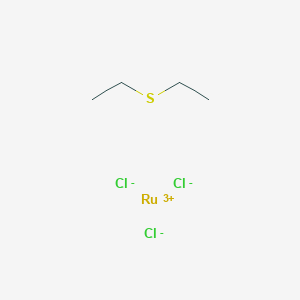
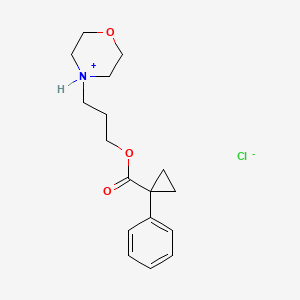
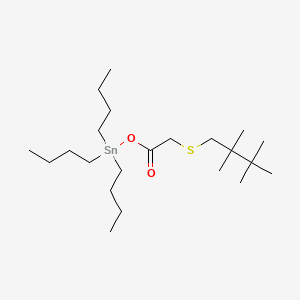
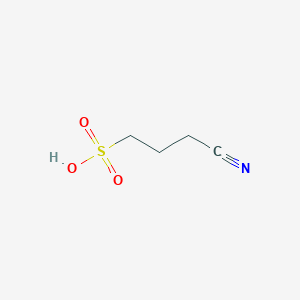
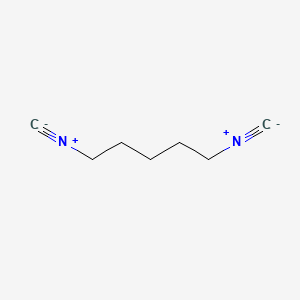
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
